N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.52. The purity is usually 95%.
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Scientific Research Applications
Cancer Research
- A study developed a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, potent histone deacetylase (HDAC) inhibitors showing cytotoxic effects on prostate cancer cells. These compounds, including variants of tetrahydroquinolines, exhibited significant antiproliferative activity and tumor growth inhibition in a xenograft tumor model (Liu et al., 2015).
Synthesis and Chemical Properties
- Research on the synthesis of 1, 2, 3, 4-tetrahydroquinolines through intramolecular cyclization of certain formamides utilized the Pummerer reaction, highlighting the chemical versatility of tetrahydroquinolines (Toda, Sakagami & Sano, 1999).
- Another study focused on the synthesis of 4, 11-diazasteroid systems from tetrahydroquinolines, demonstrating the utility of these compounds in creating complex molecular structures (Matoba, Ishigami, Takahata & Yamazaki, 1981).
Pharmacological Applications
- A research project synthesized new N-chloracetyl derivatives from 4-spirocyclopentane-substituted 1,2,3,4-tetrahydroisoquinolines and studied their antiarrhythmic properties, underscoring the potential medicinal applications of such compounds (Markaryan et al., 2006).
- Another study synthesized methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives and evaluated their affinity for apamin-sensitive binding sites, which has implications in neurological research (Graulich et al., 2006).
Drug Resistance Research
- GF120918, a derivative related to tetrahydroquinoline, was identified as a potent inhibitor of multidrug resistance (MDR), highlighting the role of tetrahydroquinoline derivatives in overcoming drug resistance in cancer therapy (Hyafil, Vergely, du Vignaud & Grand-Perret, 1993).
Miscellaneous Applications
- Research into the synthesis of 3-aryl-1,2,3,4-tetrahydroisoquinolines using N-acyliminium cyclization showcased the adaptability of tetrahydroquinoline compounds in synthesizing complex molecular structures (Maryanoff & Rebarchak, 1992).
- A study on the synthesis and evaluation of arylamides hybrids as tools for the development of PET radiotracers demonstrated the use of tetrahydroquinoline derivatives in diagnostic imaging, particularly in identifying tumors (Abate et al., 2011).
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-27-15-20(25)24-12-4-6-16-8-9-17(14-18(16)24)23-21(26)22(10-2-3-11-22)19-7-5-13-28-19/h5,7-9,13-14H,2-4,6,10-12,15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVZTQGQMLHJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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